

In Vitro Cytotoxicity Profile of Temsavir: A Technical Guide

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Compound of Interest

Compound Name: Temsavir

Cat. No.: B1684575

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Introduction

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[1][2] It is the active moiety of the prodrug **Fostemsavir** (BMS-663068), which is approved for use in heavily treatment-experienced adults with multidrug-resistant HIV-1.[3][4] **Temsavir**'s mechanism involves binding to a conserved pocket on gp120, preventing the conformational changes required for the virus to attach to the CD4 receptor on host T-cells.[2][5][6] This action blocks the initial step of viral entry.[5] A critical aspect of preclinical drug development is the evaluation of a compound's safety profile, particularly its potential for inducing cellular toxicity. This technical guide provides an in-depth summary of the in vitro cytotoxicity profile of **Temsavir**, based on available non-clinical data.

Quantitative Cytotoxicity Data

Temsavir has demonstrated a favorable cytotoxicity profile, exhibiting low toxicity across a wide range of human cell types. The 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of cultured cells, is a key metric for assessing cytotoxicity. For **Temsavir**, CC50 values are generally high, indicating a low potential for direct cell killing at therapeutic concentrations. This results in a high therapeutic index (TI), which is the ratio of the CC50 to the half-maximal effective concentration (EC50).[7]

The quantitative data from various cell-based assays are summarized in the table below.

Cell Line	Cell Type/Origin	Incubation Period	Assay Type	CC50 (μM)	Reference
MT-2	T lymphocytes	3 or 6 days	Not Specified	>200	[1]
HEK293	Kidney	3 or 6 days	Not Specified	>200	[1]
HEp-2	Larynx	3 or 6 days	Not Specified	>200	[1]
HepG2	Liver	3 or 6 days	Not Specified	>200	[1]
HeLa	Cervix	3 or 6 days	Not Specified	>200	[1]
HCT116	Colorectal	3 or 6 days	Not Specified	>200	[1]
MCF-7	Breast	3 or 6 days	Not Specified	>200	[1]
SK-N-MC	Neuroepitheli-um	6 days	XTT	>200	[1]
HOS	Bone	3 or 6 days	Not Specified	>200	[1]
H292	Lung	3 or 6 days	Not Specified	>200	[1]
MDBK	Bovine Kidney	3 or 6 days	Not Specified	>200	[1]
TZM-bl	Human Cervix	3 days	MTS	>100	[1]
PM1	T-cell line	6 days	Not Specified	105	[1]
PBMCs	Peripheral Blood Mononuclear Cells	6 days	Not Specified	192	[1]

Mechanisms of Cytotoxicity and Cytoprotection

While direct cytotoxicity from **Temsavir** is low, its mechanism of action confers a unique cytoprotective effect on uninfected bystander cells, which are often subject to indirect damage during HIV-1 infection.

Direct Cytotoxicity

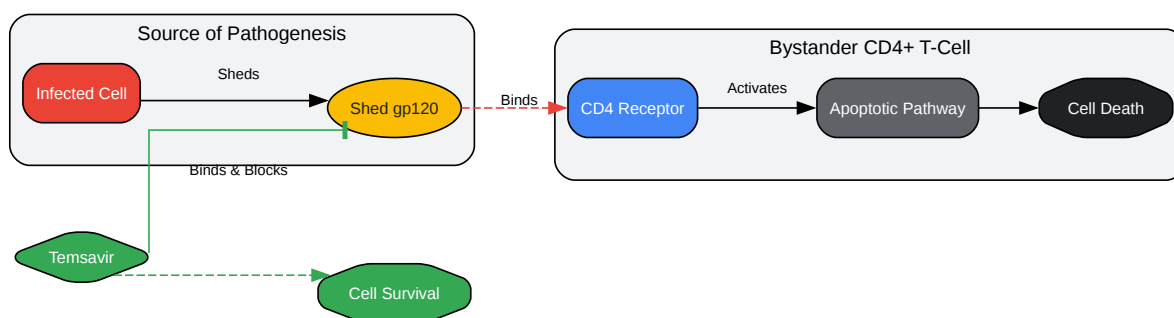
The high CC50 values observed across numerous cell lines suggest that **Temsavir** does not significantly interfere with essential cellular processes at concentrations well above those required for antiviral efficacy.^{[1][7]} While mitochondrial toxicity is a known concern for some classes of antiretroviral drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs), specific data on **Temsavir**'s direct impact on mitochondrial function is not extensively detailed in the provided search results.^{[8][9]}

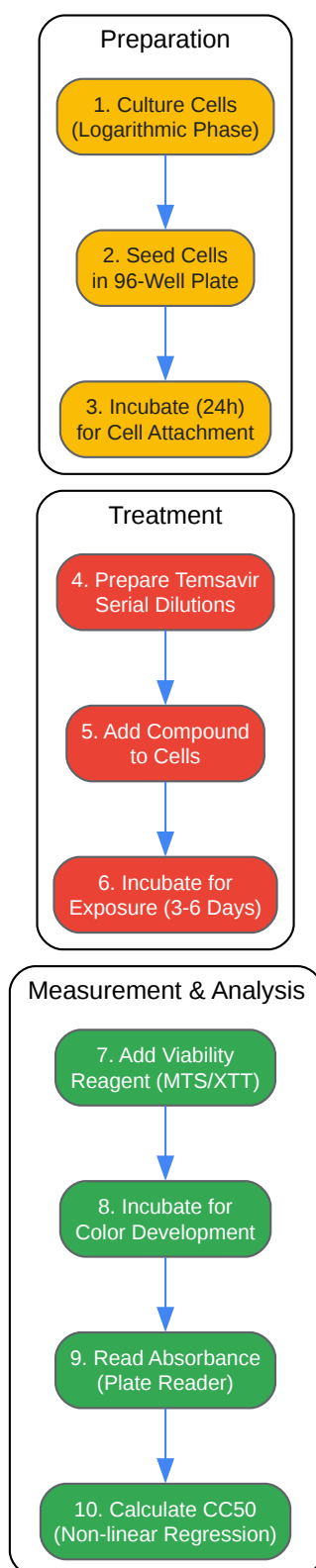
Cytoprotective Effect on Bystander Cells

During HIV-1 infection, viral gp120 can be shed from infected cells. This soluble gp120 (sgp120) can then bind to the CD4 receptors on uninfected, bystander CD4+ T-cells.^{[3][4]} This interaction can trigger several detrimental effects:

- **Apoptosis:** The binding of sgp120 to CD4 has been shown to induce apoptosis (programmed cell death) in these uninfected T-cells.^[3]
- **Sensitization to ADCC:** The gp120-CD4 interaction exposes certain epitopes on the bystander cell, making it a target for antibody-dependent cellular cytotoxicity (ADCC), a process where immune cells kill the antibody-tagged cell.^{[3][4]}
- **Cytokine Burst:** This interaction can also trigger a massive release of inflammatory cytokines, contributing to chronic immune activation.^{[3][4]}

Temsavir directly counteracts these pathogenic mechanisms. By binding to sgp120, **Temsavir** prevents it from interacting with the CD4 receptor on bystander cells. This blockade protects these uninfected cells from gp120-induced apoptosis and ADCC, thereby contributing to the preservation of the CD4+ T-cell pool.^{[3][4]}





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